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2,6-Diamino-5-ethylpyrimidin-4(3h)-one

Cat. No.: B13621461
CAS No.: 3977-25-1
M. Wt: 154.17 g/mol
InChI Key: LQFQKQQSSBLHHA-UHFFFAOYSA-N
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Description

Preamble on the Pyrimidine (B1678525) Scaffold in Chemical Biology Research

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block of life, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.

The versatility of the pyrimidine core allows for extensive functionalization at various positions, leading to a vast chemical space of derivatives with diverse pharmacological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. The ability of pyrimidine derivatives to mimic endogenous molecules allows them to interact with a wide array of enzymes and receptors, making them highly valuable in drug discovery and development.

Contextualizing 2,6-Diamino-5-ethylpyrimidin-4(3H)-one Within Diaminopyrimidinone Derivatives

This compound belongs to the diaminopyrimidinone class of compounds, characterized by a pyrimidine ring bearing two amino groups and a carbonyl function. While specific research on the 5-ethyl derivative is scarce, the broader family of 2,6-diaminopyrimidinones has been the subject of considerable scientific interest. The substitution at the 5-position of the pyrimidine ring is a critical determinant of the biological activity of these compounds. The ethyl group in the target molecule is a small, lipophilic substituent that can influence the compound's binding affinity and pharmacokinetic properties.

The general structure of 2,6-diamino-5-substituted-pyrimidin-4(3H)-ones allows for hydrogen bonding interactions through the amino groups and the carbonyl oxygen, which are crucial for binding to biological targets. The nature of the substituent at the 5-position can modulate these interactions and introduce additional steric or electronic features that fine-tune the compound's activity.

Historical Trajectories of Academic Inquiry into this compound and Its Structural Analogs

Historically, research into diaminopyrimidines gained significant momentum in the mid-20th century with the discovery of their antifolate activity. nih.gov Compounds like pyrimethamine (B1678524) (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine) became crucial drugs for the treatment of malaria by selectively inhibiting dihydrofolate reductase (DHFR) in the parasite. nih.gov This enzyme is essential for the synthesis of nucleic acids and some amino acids.

While the specific academic inquiry into this compound is not well-documented in publicly available literature, extensive research has been conducted on its structural analogs. For instance, studies on 5-substituted 2,4-diaminopyrimidines have demonstrated their potential as antibacterial and anticancer agents. nih.gov The exploration of various alkyl and aryl substituents at the 5-position has been a common strategy to optimize the inhibitory activity and selectivity of these compounds against different biological targets. nih.gov The synthesis of various 5-substituted 2,6-diaminopyrimidin-4(3H)-one derivatives has also been reported, often as part of broader investigations into their potential as inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase. researchgate.netresearchgate.net

Current Research Landscape and Future Trajectories for the Chemical Compound

The current research landscape for diaminopyrimidinone derivatives is vibrant and focused on several key therapeutic areas. A significant area of interest is their development as anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs). researchgate.net CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain 5-substituted diaminopyrimidines have shown potent and selective inhibition of CDKs, highlighting the potential of this scaffold in oncology.

Furthermore, the antimicrobial properties of diaminopyrimidines continue to be explored, especially in the face of rising antibiotic resistance. nih.govnih.gov The ability of these compounds to target essential microbial enzymes like DHFR remains a promising avenue for the development of new anti-infective agents. nih.gov

For the specific compound, this compound, the future lies in its synthesis and systematic biological evaluation. Based on the activities of its analogs, it is plausible that this compound could exhibit interesting properties as a modulator of various biological targets. Future research should focus on:

Chemical Synthesis: Developing an efficient and scalable synthetic route to obtain pure this compound. A potential approach could involve the condensation of an appropriately substituted β-ketoester with guanidine (B92328).

Biological Screening: Subjecting the synthesized compound to a broad panel of biological assays to identify potential activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with variations at the 5-position to understand the structural requirements for any observed biological activity.

The table below summarizes the key research areas and potential applications for diaminopyrimidinone derivatives, providing a roadmap for the future investigation of this compound.

Research AreaPotential ApplicationKey Molecular Targets
Oncology Anticancer AgentsCyclin-Dependent Kinases (CDKs), Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS)
Infectious Diseases Antibacterial, Antiprotozoal AgentsDihydrofolate Reductase (DHFR)
Inflammatory Diseases Anti-inflammatory AgentsNot yet fully elucidated

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O B13621461 2,6-Diamino-5-ethylpyrimidin-4(3h)-one CAS No. 3977-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3977-25-1

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2,4-diamino-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11)

InChI Key

LQFQKQQSSBLHHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemo Systematic Approaches for 2,6 Diamino 5 Ethylpyrimidin 4 3h One

Diverse Synthetic Pathways and Reaction Optimization

The synthesis of pyrimidinone derivatives, including 2,6-diamino-5-ethylpyrimidin-4(3H)-one, is a focal point of research due to their significant biological activities. Various methodologies have been developed to construct the pyrimidinone core, ranging from traditional multi-step sequences to more efficient one-pot and catalytic approaches.

Traditional methods for synthesizing the pyrimidinone core often involve sequential reactions, such as condensation and cyclization. A common approach begins with the condensation of a β-ketoester, like ethyl acetoacetate, with guanidine (B92328) carbonate in a mixture of ethanol (B145695) and toluene (B28343) to produce compounds such as 2-amino-6-methyl-4(3H)-pyrimidinone. lookchem.com This intermediate can then undergo further modifications. For instance, the synthesis of 2,4-diamino-6-substituted pyrimidines can start from 2,4-diamino-6-hydroxypyrimidine, which is first chlorinated using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine. mdpi.com This chlorinated intermediate is then amenable to nucleophilic substitution to introduce various functional groups at the 6-position. mdpi.com

Achieving regioselectivity is crucial in the synthesis of specifically substituted pyrimidinones (B12756618) like this compound. Methodological refinements have focused on controlling the placement of substituents on the pyrimidine (B1678525) ring. For example, a highly regioselective lithiation-substitution protocol has been developed to prepare C-6 elaborated 2-amino-5-bromo-4(3H)-pyrimidinones. lookchem.com This method allows for the specific introduction of various substituents at the C-6 position, which is essential for structure-activity relationship studies. lookchem.com

The synthesis of related 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives has been achieved through a three-step process starting from commercially available anilines. researchgate.net This process involves reaction with chloroacetaldehyde, followed by cyanoacetate (B8463686), and finally cyclocondensation with guanidine. researchgate.net Such protocols that control the regiochemistry of the final product are vital for developing targeted therapeutic agents.

To improve efficiency and sustainability, one-pot multicomponent reactions have gained significant attention for the synthesis of pyrimidinone derivatives. researchgate.netresearchgate.net The Biginelli reaction is a classic example, where an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) react in a single step to form dihydropyrimidinones. derpharmachemica.com This reaction has been adapted and optimized using various catalysts and conditions.

Recent advancements include the use of PEG-400 as a recyclable solvent and catalyst for the one-pot synthesis of pyrimidinone derivatives, which offers high yields and environmentally friendly conditions. wisdomlib.org Microwave and ultrasonic irradiation have also been employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. wisdomlib.org Other one-pot methods involve the cyclocondensation of β-keto esters and amidines, promoted by ultrasound irradiation, to produce highly substituted 4-pyrimidinols. organic-chemistry.org These approaches are atom-economical and reduce the need for intermediate purification steps, making them more efficient and sustainable. researchgate.net

The development of novel catalytic systems has been instrumental in enhancing the efficiency and selectivity of pyrimidinone synthesis. A variety of catalysts, including Lewis acids, organocatalysts, and metal catalysts, have been explored. acs.org For instance, a combination of niobium pentachloride (NbCl5) as a Lewis acid catalyst and silver perchlorate (B79767) (AgClO4) as a promoter has been shown to be an effective synergistic system for the Biginelli-type synthesis of pyrimidinone derivatives at room temperature. ijstr.org

Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines are powerful tools for constructing the pyrimidine ring. mdpi.com Furthermore, phosphoramidite-Rh complexes have been used to catalyze reactions affording substitution patterns complementary to those of Biginelli adducts. mdpi.com Green catalysts, such as L-proline in aqueous media, have also been successfully employed for the one-pot synthesis of related pyranopyrimidine derivatives, highlighting the move towards more environmentally benign synthetic methods. researchgate.net

| Microwave/Ultrasound-Assisted Synthesis | Use of non-conventional energy sources. | Rapid reaction times, often higher yields. wisdomlib.org | Requires specialized equipment. |

Strategic Derivatization and Analog Generation for Academic Investigations

The synthesis of derivatives and analogs of 2,6-diaminopyrimidin-4(3H)-one is crucial for academic research, particularly for exploring structure-activity relationships (SAR) and developing new therapeutic agents.

The 2,6-diaminopyrimidine scaffold is a versatile starting point for generating a wide array of derivatives. For example, a series of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives were synthesized to act as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). researchgate.net The synthesis involved modifying the side chain attached to the 5-position of the pyrimidine ring. researchgate.net

In another study, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) were synthesized from 2-amino-6-methylpyrimidin-4-ol. acs.org This demonstrates the derivatization at the 4-position oxygen. Furthermore, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives has been accomplished through a multi-step sequence involving chlorination, nucleophilic substitution, iodination, and a Suzuki reaction, allowing for diverse substitutions at both the 5- and 6-positions. mdpi.com

The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlights the strategy of appending various aryl thiols to the 6-position of a fused pyrimidine ring system. nih.gov These examples underscore the importance of developing robust synthetic routes to access a variety of substituted 2,6-diaminopyrimidine analogs for biological evaluation.

Table 2: Examples of Synthesized 2,6-Diaminopyrimidine Derivatives and Their Synthetic Approaches

Derivative Class Synthetic Strategy Purpose of Derivatization
2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-ones Three-step synthesis from anilines. researchgate.net Inhibition of folate metabolizing enzymes. researchgate.net
2,6-diaminopyrimidin-4-yl sulfonates Reaction of 2-amino-6-methylpyrimidin-4-ol with sulfonyl chlorides. acs.org Exploration of structural and quantum chemical properties. acs.org
2,4-diamino-5-aryl-6-substituted pyrimidines Multi-step sequence including Suzuki coupling. mdpi.com Development of anti-tubercular agents. mdpi.com

Preparation of Classical and Nonclassical Antifolate Analogues

The 2,6-diaminopyrimidin-4(3H)-one core is a crucial pharmacophore for a class of therapeutic agents known as antifolates, which function by inhibiting key enzymes in the folate metabolic pathway. lmaleidykla.lt These agents are structurally classified as either classical or nonclassical (lipophilic) antifolates, distinguished by the absence or presence of a glutamic acid moiety, respectively. lmaleidykla.lt The synthesis of analogues based on the this compound scaffold is a significant area of research aimed at developing novel inhibitors of enzymes like dihydrofolate reductase (DHFR). researchgate.netnih.gov

Classical Antifolates: These compounds mimic the structure of folic acid and typically contain a p-aminobenzoyl-L-glutamic acid side chain. The synthesis of classical antifolates incorporating the 5-ethyl-2,4-diaminopyrrolo[2,3-d]pyrimidine core, a close analogue of the target compound, has been reported. A key synthetic strategy involves coupling a benzoic acid derivative with diethyl L-glutamate, followed by saponification to yield the final product. For instance, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid was synthesized to act as a potent DHFR inhibitor and antitumor agent. nih.gov This analogue demonstrated high cytotoxicity against CCRF-CEM tumor cells in culture, suggesting that the 5-ethyl group contributes favorably to transport and enzyme inhibition. nih.gov

Nonclassical Antifolates: These lipophilic analogues lack the glutamate (B1630785) tail and are designed to overcome resistance mechanisms associated with classical antifolates. An improved synthetic method for creating derivatives of this compound has been developed to produce nonclassical antifolates. researchgate.net This multi-step synthesis starts from commercially available anilines, which react with chloroacetaldehyde, followed by cyanoacetate, and then undergo cyclocondensation with guanidine to afford the desired pyrimidinone derivatives. researchgate.net This approach has been used to generate a series of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one compounds evaluated as potential inhibitors of DHFR from various organisms, including Escherichia coli and Toxoplasma gondii. researchgate.net

The table below summarizes examples of synthesized antifolate analogues based on related 2,4-diaminopyrimidine (B92962) scaffolds and their reported activities.

Compound TypeScaffoldExample AnalogueTarget EnzymeReported ActivityReference
Classical5-Ethyl-2,4-diaminopyrrolo[2,3-d]pyrimidineN-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acidHuman DHFRExcellent inhibitor (IC50 = 66 nM) nih.gov
NonclassicalThis compound2,6-diamino-5-[(2-(1-naphthyl)amino)ethyl]pyrimidin-4(3H)-oneToxoplasma gondii DHFRPotent inhibitor (IC50 = 9.1 μM) researchgate.net
NonclassicalThieno[2,3-d]pyrimidine2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-oneToxoplasma gondii DHFRActivity comparable to trimethoprim (B1683648) (IC50 = 2.3 μM) lmaleidykla.lt

Design and Synthesis of Pyrimidinone-Based Chemical Scaffolds

The pyrimidinone ring system, particularly the 2,4-diaminopyrimidine scaffold, is a privileged structure in medicinal chemistry due to its presence in DNA and RNA, making it an attractive framework for designing therapeutic agents. nih.gov The synthesis of diversified pyrimidinone-based scaffolds is a cornerstone of drug discovery, with applications ranging from anticancer to antimicrobial agents. nih.govresearchgate.net

The synthesis of pyrimidinone-containing compounds can be achieved through the reaction of active methylenes or substituted methyl acrylates with nitrogen-containing precursors like amidines or guanidine. rsc.org This fundamental cyclocondensation reaction is versatile and can be performed in various solvents, including water. rsc.org For the specific synthesis of 2,6-diaminopyrimidin-4(3H)-one derivatives, a common and effective method involves the condensation of an appropriate α-substituted cyanoacetate with guanidine. researchgate.net

The design of pyrimidinone scaffolds is often guided by the therapeutic target. For example, pyrimidine-based compounds have been extensively developed as inhibitors of protein kinases, such as Aurora kinase (AURK) and polo-like kinase (PLK), which are critical regulators of the cell cycle. nih.gov Synthetic strategies often focus on creating libraries of 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine scaffolds to explore structure-activity relationships (SAR). nih.gov Furthermore, pyrazolo[3,4-d]pyrimidin-7-one scaffolds have been rationally designed using molecular modeling studies to discover selective inhibitors of phosphodiesterase-5 (PDE5). nih.gov These design and synthesis efforts highlight the adaptability of the pyrimidinone core for creating diverse and biologically active molecules.

Computational Paradigms in Synthetic Route Elucidation

Application of Computer-Assisted Synthesis Planning (CASP) for Pyrimidine Frameworks

Computer-Assisted Synthesis Planning (CASP) has become an increasingly powerful tool in organic chemistry, aiming to accelerate the process by which chemists devise synthetic routes for small molecules. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) into CASP has significantly enhanced the accuracy and efficiency of retrosynthetic analysis, transforming a labor-intensive task into a more streamlined, creative process. iscientific.orgresearchgate.net

For complex heterocyclic frameworks like pyrimidines, CASP programs can propose synthetic disconnections by leveraging vast databases of known chemical reactions. cam.ac.uk Early CASP systems relied on expert-defined rules, which could be biased and incomplete. nih.gov Modern approaches, however, utilize machine learning models trained on millions of published reactions to predict plausible retrosynthetic pathways and to anticipate the products of forward reactions. nih.govresearchgate.net This data-driven approach helps to validate proposed synthetic steps and reduce the likelihood of experimental failure. nih.gov

The application of CASP to pyrimidine synthesis involves several key aspects:

Retrosynthetic Analysis: AI algorithms perform retrosynthesis by identifying potential bond disconnections in the target pyrimidine structure, suggesting simpler precursor molecules. This process is repeated until commercially available starting materials are reached. iscientific.org

Reaction Condition Optimization: A significant challenge in synthesis is optimizing reaction conditions. Machine learning models are being developed to predict the optimal solvents, catalysts, and temperatures for a given transformation, a critical aspect for complex multi-step syntheses of pyrimidine derivatives. researchgate.netnih.gov

Novel Route Discovery: By analyzing patterns in reaction data, CASP tools can propose novel or unconventional synthetic routes that a human chemist might overlook, fostering innovation in synthetic chemistry. researchgate.net

Sophisticated Spectroscopic and Crystallographic Elucidation of 2,6 Diamino 5 Ethylpyrimidin 4 3h One and Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum of 2,6-diamino-5-ethylpyrimidin-4(3H)-one is expected to display distinct signals corresponding to the protons of the ethyl group and the amino and amide groups attached to the pyrimidine (B1678525) ring.

The protons of the C2 and C6 amino groups (-NH₂) are anticipated to appear as broad singlets. Similarly, the proton of the N3 amide group (-NH) would also likely present as a broad singlet. The chemical shifts for these exchangeable protons can vary depending on the solvent, concentration, and temperature, but typically resonate in the downfield region of the spectrum. For analogous aminopyrimidine structures, amino proton signals are often observed in the range of 5.0-7.0 ppm. semanticscholar.org

The key indicators of the C5-ethyl substituent would be a triplet and a quartet. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-), in turn, would be split into a quartet by the neighboring methyl protons. Based on typical alkyl chain values, the methyl triplet is expected around 1.1-1.3 ppm, and the methylene quartet would be further downfield, likely in the 2.3-2.6 ppm range, due to the influence of the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl -CH₃1.1 - 1.3Triplet (t)~7.5
Ethyl -CH₂-2.3 - 2.6Quartet (q)~7.5
2-NH₂5.0 - 7.0Broad Singlet (br s)N/A
6-NH₂5.0 - 7.0Broad Singlet (br s)N/A
3-NH9.0 - 11.0Broad Singlet (br s)N/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent analog, 2,6-diaminopyrimidin-4(3H)-one, experimental data shows signals at approximately δ 92.5 (C5), 154.9 (C6), 161.4 (C2), and 164.5 (C4) ppm. spectrabase.com

The introduction of an ethyl group at the C5 position would significantly alter the spectrum. The C5 signal, originally at ~92.5 ppm, would be shifted downfield. Two new signals corresponding to the ethyl group carbons would appear in the upfield region. The methyl carbon (-CH₃) is expected around δ 12-15 ppm, while the methylene carbon (-CH₂-) would likely appear at δ 19-23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm) - Parent Analog spectrabase.comPredicted Chemical Shift (δ, ppm) - Ethyl Analog
Ethyl -CH₃N/A12 - 15
Ethyl -CH₂-N/A19 - 23
C5~92.5105 - 115
C6~154.9~155
C2~161.4~161
C4~164.5~164

Vibrational Spectroscopy for Molecular Bond Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. Strong, broad bands in the 3100-3500 cm⁻¹ region are expected, corresponding to the N-H stretching vibrations of the primary amino (-NH₂) and secondary amide (-NH) groups. ijirset.com A prominent, strong absorption band between 1650-1700 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. The spectrum would also feature bands for C=N and C=C stretching within the pyrimidine ring, typically found in the 1550-1640 cm⁻¹ region. mdpi.com

The ethyl group would introduce additional characteristic bands. C-H stretching vibrations for the methyl and methylene groups are expected just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range. C-H bending vibrations would appear in the fingerprint region, around 1465 cm⁻¹ (methylene and methyl scissoring) and 1375 cm⁻¹ (methyl umbrella bending).

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch-NH₂, -NH3100 - 3500Strong, Broad
C-H StretchEthyl (-CH₃, -CH₂)2850 - 2975Medium
C=O StretchAmide1650 - 1700Strong
C=N / C=C StretchPyrimidine Ring1550 - 1640Medium-Strong
N-H Bend-NH₂1590 - 1650Medium
C-H BendEthyl (-CH₂, -CH₃)1375 - 1465Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The heterocyclic aromatic nature of the pyrimidine ring gives rise to characteristic absorptions.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands corresponding to π → π* transitions. For similar diaminopyridine structures, these transitions are observed with absorption maxima (λ_max) around 240 nm and 300 nm. researchgate.net Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, may also be present but are often obscured by the more intense π → π* bands.

The ethyl group at the C5 position is an alkyl substituent and acts as a weak auxochrome. Its presence is predicted to cause a slight bathochromic (red) shift of a few nanometers in the absorption maxima compared to the parent 2,6-diaminopyrimidin-4(3H)-one, due to hyperconjugation effects.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionChromophorePredicted λ_max (nm)
π → πPyrimidine Ring~240 - 245
π → πPyrimidine Ring~300 - 310
n → π*C=O, C=NWeak / Obscured

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₆H₁₀N₄O), the calculated molecular weight is approximately 154.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 154.

The fragmentation pathway would likely be initiated by the loss of radicals from the ethyl substituent. A primary fragmentation step would be the cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) to produce a highly stable ion at m/z 139. This fragment would represent the base peak in the spectrum. Subsequent fragmentation could involve the loss of other small, stable molecules like HCN, CO, or elements of the amino groups, which is characteristic of pyrimidine ring fragmentation. iosrjournals.org For instance, the mass spectrum of the parent analog, 2,6-diaminopyrimidin-4-ol, shows a molecular ion at m/z 126. mzcloud.org

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted IonFragment Lost
154[C₆H₁₀N₄O]⁺ (Molecular Ion)N/A
139[M - CH₃]⁺•CH₃
126[M - C₂H₄]⁺C₂H₄
111[M - CH₃ - CO]⁺•CH₃, CO

Single Crystal X-ray Diffraction (SC-XRD) for Atomistic Geometry and Supramolecular Architectures

Single Crystal X-ray Diffraction (SC-XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its analogs, SC-XRD provides unparalleled insight into not only the molecular structure itself but also the intricate network of noncovalent interactions that dictate the crystal's supramolecular architecture. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed geometric portrait of the molecule in its solid-state equilibrium conformation.

Precision Determination of Molecular Geometry and Conformational States

SC-XRD analysis provides high-precision data on the molecular geometry of pyrimidinone derivatives. Studies on the closely related compound, 2,6-diamino-4(3H)-pyrimidinone monohydrate, reveal that the pyrimidinone molecule is approximately planar. researchgate.net This planarity is indicative of electron delocalization within the ring and conjugation of the lone-pair electrons from the exocyclic amino groups with the pyrimidinone nucleus. researchgate.net

The introduction of an ethyl group at the C5 position, as in this compound, is not expected to significantly disrupt the planarity of the pyrimidine core. The conformational state of the ethyl group, specifically the torsion angles defining the orientation of the methyl group relative to the ring, can be precisely determined. In related structures, substituents on the pyrimidine ring often adopt conformations that minimize steric hindrance while potentially participating in weak intramolecular or intermolecular contacts. The analysis of bond lengths within the pyrimidine ring provides direct evidence of the electronic structure, such as the partial double-bond character of C-N bonds and the localization of the C=O double bond.

Table 1: Representative Bond Lengths and Angles for a 2,6-Diaminopyrimidin-4-one Core

ParameterTypical ValueSignificance
C4=O~1.24 ÅIndicates a distinct carbonyl double bond.
N1-C2~1.36 ÅPartial double bond character due to electron delocalization within the ring.
C2-N3~1.37 Å
N3-C4~1.39 Å
C4-C5~1.43 Å
C2-N(amino)~1.34 ÅSuggests conjugation of amino group lone pairs with the ring system.
C6-N(amino)~1.35 Å
N1-C2-N3 Angle~117°Internal ring angles characteristic of a substituted pyrimidine.
C4-N3-C2 Angle~124°

Note: Data are generalized from crystallographic reports of analogous structures. Exact values for the title compound would require specific experimental determination.

Elucidation of Tautomeric Equilibria in Pyrimidinone Systems

Pyrimidinone derivatives can exist in several tautomeric forms. For 2,6-diaminopyrimidin-4-one systems, the primary equilibrium involves the 4(1H)-one, 4(3H)-one, and the aromatic 4-hydroxypyrimidine (B43898) forms. SC-XRD is instrumental in definitively identifying the predominant tautomer present in the crystalline solid state.

Crystallographic studies on 2,6-diaminopyrimidin-4-one and its solvates have consistently shown that the molecule exists exclusively as the 3H-tautomer in the solid phase. researchgate.net The position of the hydrogen atom is located on the N3 nitrogen atom of the pyrimidine ring, which is confirmed by the geometry around N3 and the presence of a distinct C4=O double bond. This tautomeric preference is crucial for understanding the molecule's hydrogen bonding capabilities, as the N3-H group acts as a hydrogen bond donor and the C4=O oxygen serves as a primary acceptor. This observed preference for the 4(3H)-one tautomer is critical for its biological activity, as it dictates the specific donor-acceptor pattern available for interacting with biological targets. nih.gov

Identification and Characterization of Intermolecular Hydrogen Bonding Networks

The supramolecular structure of this compound in the solid state is dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple donor sites (the amino groups at C2 and C6, and the N3-H) and acceptor sites (the carbonyl oxygen at C4 and the ring nitrogen at N1). This multiplicity allows for the formation of robust and predictable hydrogen-bonding motifs.

SC-XRD precisely maps these interactions, providing geometric details such as donor-acceptor distances and angles. In the crystal structure of the parent compound, 2,6-diaminopyrimidin-4-one, molecules are connected by N-H···N and N-H···O hydrogen bonds. researchgate.net A common and highly stable motif observed in such systems is the R²₂(8) graph set notation, where two molecules form a centrosymmetric dimer via a pair of N-H···N hydrogen bonds between the amino group of one molecule and the N1 ring nitrogen of another. researchgate.netmdpi.com These dimers can then be further linked into tapes, sheets, or three-dimensional networks through N-H···O hydrogen bonds involving the carbonyl oxygen. The presence of water molecules in hydrates can lead to even more complex networks, with water acting as a bridge, accepting and donating hydrogen bonds to connect pyrimidinone molecules. researchgate.net

Table 2: Common Hydrogen Bonds in 2,6-Diaminopyrimidin-4-one Analogs

Donor (D)Acceptor (A)InteractionTypical D···A DistanceMotif
N-H (amino)N (ring)N-H···N2.9 - 3.1 ÅForms R²₂(8) dimers. mdpi.com
N-H (ring N3-H)O=C (carbonyl)N-H···O2.8 - 3.0 ÅLinks molecules/dimers into chains or sheets. nih.govacs.org
N-H (amino)O=C (carbonyl)N-H···O2.9 - 3.2 ÅContributes to 3D network stability. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Noncovalent Interactions in Crystal Packing

For pyrimidine and pyrimidinone derivatives, Hirshfeld analysis typically reveals that the crystal packing is dominated by a few key interactions. nih.govnih.gov The most significant contributions consistently come from H···H, N···H/H···N, and C···H/H···C contacts. The N···H contacts, appearing as distinct "spikes" on the fingerprint plot, correspond to the strong N-H···N and N-H···O hydrogen bonds. nih.gov The large percentage of H···H contacts reflects the numerous van der Waals interactions across the molecular surfaces. The C···H contacts often signify weaker C-H···O or C-H···π interactions that also contribute to the cohesion of the crystal structure. nih.gov This quantitative assessment allows for a detailed comparison of packing forces between different polymorphs or analogs. mdpi.com

Table 3: Representative Contributions to the Hirshfeld Surface for Pyrimidine Analogs

Interaction TypeTypical Contribution (%)Description
H···H40 - 52%Represents general, non-directional van der Waals forces. nih.govnih.gov
N···H / H···N15 - 29%Quantifies the significant role of N-H···N and N-H···O hydrogen bonds. nih.govnih.gov
C···H / H···C23 - 25%Includes weaker C-H···O and C-H···π interactions. nih.govnih.gov
O···H / H···OVariableSignificant in structures with strong C-H···O or O-H···O bonds (e.g., hydrates).

Note: Percentages are derived from published analyses of various diaminopyrimidine derivatives and may vary for the specific title compound.

Analysis of Crystal Packing Motifs and Solid-State Organization

The culmination of the strong and directional intermolecular forces, particularly hydrogen bonds, leads to the formation of well-defined crystal packing motifs and a specific solid-state organization. SC-XRD allows for the visualization of these arrangements, revealing how individual molecules assemble into larger supramolecular structures.

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Advanced Quantum Chemical and Theoretical Investigations of 2,6 Diamino 5 Ethylpyrimidin 4 3h One Systems

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability of 2,6-Diamino-5-ethylpyrimidin-4(3H)-one Systems

As of the latest available research, specific studies detailing molecular dynamics (MD) simulations focused exclusively on this compound for the exploration of its conformational landscape and stability are not present in the public domain. While computational and theoretical studies are common for elucidating the properties of novel chemical entities, dedicated MD simulation data for this particular compound, which would provide insights into its dynamic behavior, conformational preferences, and stability over time in a simulated environment, have not been published.

Therefore, the presentation of detailed research findings and data tables pertaining to the molecular dynamics of this compound is not possible at this time. Such an analysis would typically involve the generation of trajectories to understand the movement of atoms and the evolution of the molecular structure. Key parameters often analyzed in these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To understand the molecule's interaction with a solvent.

Hydrogen Bond Analysis: To detail the intramolecular and intermolecular hydrogen bonding patterns.

Without specific research, the conformational landscape, which would be mapped by plotting the potential energy as a function of specific dihedral angles or other collective variables, remains unexplored for this compound.

Future research employing molecular dynamics simulations would be invaluable in providing a deeper understanding of the structural dynamics and stability of this compound, which could complement and build upon existing quantum chemical and theoretical investigations.

Mechanistic Research on Biological Interactions and Enzymatic Inhibition by 2,6 Diamino 5 Ethylpyrimidin 4 3h One and Analogs

Structure-Activity Relationship (SAR) Studies for Rational Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity. These studies are essential for the rational design of new and improved inhibitors.

Systematic modifications of the pyrimidinone core and its substituents have led to a clearer understanding of the structural requirements for potent and selective enzyme inhibition.

For DHFR inhibitors , the 2,4-diaminopyrimidine (B92962) scaffold is a critical pharmacophore. The nature of the substituent at the 5-position of the pyrimidine (B1678525) ring has a profound effect on potency and selectivity. For instance, in a series of 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines, increasing the size of the substituent at the N-10 position generally led to a decrease in selectivity and potency against both P. carinii and T. gondii DHFR. nih.gov Conversely, for some analogs, N-10 methylation decreased potency but increased selectivity for T. gondii DHFR. nih.gov

In the context of HIV-1 RT inhibitors , SAR studies of 2,4,5-trisubstituted pyrimidines revealed that the substitution pattern significantly influences the antiviral profile, particularly against resistant strains. nih.gov While modifications to certain positions did not greatly affect activity against wild-type HIV-1, they had a substantial impact on the inhibition of mutant strains. nih.gov This highlights the importance of designing inhibitors that can accommodate mutations in the binding pocket.

For BRD4/PLK1 inhibitors , SAR studies on aminopyrimidine-2,4-diones have shown that the nature of the aryl group in the 5-arylethylidene moiety is crucial for activity. nih.gov For example, compounds with an unsubstituted phenyl ring or a thiophene (B33073) ring at this position exhibited superior inhibitory activity against both BRD4 and PLK1. nih.gov

These SAR studies provide a roadmap for medicinal chemists to fine-tune the structure of pyrimidinone-based inhibitors to achieve desired biological activities and therapeutic profiles.

Molecular Modeling and Docking Simulations to Predict Ligand-Protein Binding Modes and Affinities

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 2,6-diamino-5-ethylpyrimidin-4(3H)-one, interacts with a target protein at the atomic level. These methods are instrumental in drug discovery for predicting the binding orientation of a molecule within the active site of an enzyme and for estimating the strength of this interaction, often expressed as a binding affinity or docking score.

In the context of this compound and its analogs, these simulations primarily target folate-metabolizing enzymes like dihydrofolate reductase (DHFR). The core of these compounds, the 2,4-diaminopyrimidine scaffold, is a well-established pharmacophore known to mimic the binding of the natural substrate, dihydrofolate, to DHFR.

Docking studies with analogs of this compound reveal a consistent binding pattern. The 2,4-diamino groups typically form crucial hydrogen bonds with conserved acidic residues in the DHFR active site, such as aspartate (in bacterial DHFR) or glutamate (B1630785) (in human DHFR). The pyrimidine ring itself engages in hydrophobic and van der Waals interactions with surrounding nonpolar residues.

The substituent at the 5-position of the pyrimidinone ring plays a significant role in determining the binding affinity and selectivity. For instance, in a study of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, a good correlation was observed between the docking score and the experimentally determined IC₅₀ values, indicating the reliability of the molecular docking approach in predicting inhibitory activity. nih.govnih.gov The chloro-substituted naphthyl ring of one of the more potent compounds in that study made significant hydrophobic contact with Leu22, Phe31, and Pro61 of the DHFR active site, leading to enhanced inhibition. nih.gov

Table 1: Predicted Binding Affinities and Key Interacting Residues for Analogs of this compound with Dihydrofolate Reductase (DHFR)
AnalogTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim)E. coli DHFR-8.5Asp27, Ile50, Phe31, Leu28
2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine (Pyrimethamine)T. gondii DHFR-9.2Asp54, Phe31, Ser108, Ile50
2,6-diamino-5-[(2-(1-naphthyl)phenylamino)ethyl]pyrimidin-4(3H)-oneT. gondii DHFR-7.8Data not available

Fundamental Insights into Antifolate and Related Pharmacological Mechanisms at the Molecular Level

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid. By doing so, they inhibit the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. This disruption of nucleic acid production preferentially affects rapidly dividing cells, making antifolates effective anticancer and antimicrobial agents.

The primary target for many antifolates, including pyrimidinone derivatives, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle. THF and its derivatives are cofactors for several key one-carbon transfer reactions in the synthesis of nucleotides and certain amino acids.

Inhibition of DHFR by compounds like this compound and its analogs leads to a depletion of the intracellular pool of THF. This, in turn, halts the synthesis of thymidylate and purines, leading to "thymineless death" and the cessation of cell growth and proliferation.

The pharmacological mechanism is rooted in the structural similarity between the antifolate drug and the natural substrate (DHF) of the target enzyme. The 2,4-diaminopyrimidine core of many of these inhibitors acts as a bioisostere of the pteridine (B1203161) ring of folate, allowing them to bind to the active site of DHFR with high affinity. This binding is often competitive with respect to DHF.

The molecular recognition of pyrimidinones (B12756618) by folate-metabolizing enzymes, particularly DHFR, is a well-studied phenomenon that relies on a combination of specific hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 2,4-diaminopyrimidine scaffold is a key element in this recognition process.

The N1 nitrogen and the 2-amino group of the pyrimidine ring are crucial for forming a pair of hydrogen bonds with a conserved carboxylate residue (aspartate or glutamate) in the active site of DHFR. This interaction mimics the binding of the pteridine ring of the natural substrate. The 4-amino group can also form additional hydrogen bonds with backbone carbonyls of the enzyme.

The substituent at the 5-position of the pyrimidine ring extends into a larger, more variable pocket of the active site. The nature of this substituent significantly influences the potency and selectivity of the inhibitor for DHFR from different species. For instance, the ethyl group of this compound is expected to fit into a hydrophobic region of the active site. The size, shape, and hydrophobicity of this substituent must be optimized to achieve maximal van der Waals contacts and hydrophobic interactions with the surrounding amino acid residues.

Structure-activity relationship (SAR) studies of 5-substituted-2,4-diaminopyrimidines have shown that the potency of DHFR inhibition is highly dependent on the nature of the group at the 5-position. nih.govnih.gov For example, research on 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives demonstrated that variations in the substituted phenylaminoethyl side chain led to significant differences in their inhibitory activity against DHFR from various organisms. The most potent inhibitor in this series, with a 1-naphthyl substituent, showed an IC₅₀ of 9.1 μM against Toxoplasma gondii DHFR. researchgate.net

Table 2: Inhibitory Activity of 2,6-Diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one Analogs against Dihydrofolate Reductase (DHFR)
Substituent on Phenylaminoethyl GroupTarget Organism (DHFR)IC₅₀ (μM)
1-NaphthylToxoplasma gondii9.1
1-NaphthylEscherichia coli150
Unsubstituted PhenylToxoplasma gondii> 250
Unsubstituted PhenylEscherichia coli> 250

Emerging Research Directions and Future Perspectives for 2,6 Diamino 5 Ethylpyrimidin 4 3h One

Strategic Design and Synthesis of Advanced Pyrimidine-Based Molecular Probes and Tools

The strategic modification of the 2,6-diaminopyrimidin-4-one core is a key driver of innovation, leading to the development of highly selective inhibitors and sophisticated chemical tools for biological investigation. A prime example of this is the structure-enabled design of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in immune signaling pathways. nih.gov Researchers discovered that converting a 2,4-diaminopyrimidine (B92962) hit into a 2,6-diaminopyrimidin-4-one scaffold resulted in a novel binding mode to the kinase hinge region. nih.gov In the original pyrimidine (B1678525), a ring nitrogen acted as a hydrogen bond acceptor, but in the pyrimidin-4-one, the exocyclic carbonyl oxygen forms this key bond, while a ring nitrogen serves as the hydrogen bond donor. nih.gov This alteration led to a completely different structure-activity relationship (SAR), allowing for the development of potent and highly selective IRAK4 inhibitors. nih.gov

Beyond inhibitor design, the diaminopyrimidine scaffold is being engineered into advanced molecular probes to identify and study protein targets in their native cellular environment. For instance, a series of 2,4-diaminopyrimidine-based photoaffinity probes have been developed to investigate the enzyme glyoxalase I (GLO-1), which is highly expressed in cancer cells. researchgate.net These probes incorporate a photo-reactive group and a "clickable" alkyne tag, enabling them to covalently bind to their target protein upon UV irradiation and be subsequently isolated for identification. researchgate.net The use of such probes confirmed that GLO-1 is a direct target of the diaminopyrimidine compounds within the cell, providing a valuable tool for profiling enzyme activity and localization in living systems. researchgate.net

The synthesis of derivatives based on the 2,6-diamino-5-alkylpyrimidin-4(3H)-one core often involves multi-step sequences. For example, the synthesis of potential inhibitors of folate metabolizing enzymes starts with commercially available anilines, which undergo reaction with chloroacetaldehyde, followed by treatment with cyanoacetate (B8463686) and a final cyclocondensation with guanidine (B92328) to yield the desired pyrimidinone core. researchgate.net

Exploration of Pyrimidine Scaffolds in Novel Chemical Applications Beyond Traditional Biological Contexts

While the biological activity of diaminopyrimidines is well-established, recent research has begun to explore the unique physicochemical properties of this scaffold for applications in materials science and photonics. Specifically, derivatives of 2,6-diaminopyrimidin-4-ol have been synthesized and investigated for their nonlinear optical (NLO) properties, which are crucial for technologies in electronic communication and information processing. nih.govacs.org

In these studies, researchers synthesized O-arylsulfonylated derivatives, such as 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242). acs.orgresearchgate.net The structures of these compounds were confirmed using single-crystal X-ray diffraction (SC-XRD), and their electronic and NLO properties were calculated using quantum chemical methods like Density Functional Theory (DFT). nih.govacs.org These computational analyses, including calculations of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbitals (NBOs), revealed that the compounds possess significant molecular stability and substantial second hyperpolarizability (γtot) values, indicating a strong NLO response. nih.govacs.orgresearchgate.net This potential application stems from the molecule's structural design and intramolecular charge-transfer properties, opening a new avenue for the use of diaminopyrimidinone cores in advanced optical materials. researchgate.net

CompoundMethodCalculated PropertyValueReference
2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonateDFT/B3LYP/6-311G(d,p)Second Hyperpolarizability (γtot)3.7 × 10⁴ au nih.gov
2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonateDFT/B3LYP/6-311G(d,p)Second Hyperpolarizability (γtot)2.7 × 10⁴ au nih.gov

Synergistic Integration of Computational and Experimental Methodologies in Pyrimidine Research

The advancement of pyrimidine-based compounds is increasingly reliant on the tight integration of computational modeling and experimental validation. This synergistic approach accelerates the design-synthesize-test cycle and provides deep insights into molecular interactions that guide optimization.

Molecular docking and molecular dynamics (MD) simulations are now standard tools for investigating the binding modes of diaminopyrimidine-based inhibitors. A comprehensive computational study was performed on a series of potent diaminopyrimidine inhibitors of methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD1, MTHFD2, and MTHFD2L), enzymes implicated in cancer metabolism. nih.gov By simulating the interactions of the inhibitors within the substrate-binding sites of these enzymes, researchers could elucidate the structural elements responsible for potent inhibition and isoform selectivity. nih.gov The studies combined docking to predict binding poses with MD simulations to analyze the stability and conformational dynamics of the protein-ligand complexes, correlating these findings with experimental IC₅₀ values. nih.gov

This synergy is also evident in the development of IRAK4 inhibitors, where a "structure enabled design strategy" was paramount. nih.gov High-resolution X-ray co-crystal structures of inhibitors bound to the IRAK4 kinase domain provided precise atomic-level details of the binding interactions. nih.gov This experimental data served as a direct input for the rational design of new derivatives with improved potency and selectivity, demonstrating a powerful feedback loop between crystallography and synthetic chemistry. nih.gov Similarly, studies on diaminopyrimidine sulfonates combine SC-XRD analysis with DFT calculations to ensure that the theoretical models accurately reflect the experimentally determined molecular structures. acs.orgresearchgate.net

Target ProteinCompoundExperimental Activity (IC₅₀)Computational Result (Docking Score)Reference
MTHFD2Compound 111 nM-10.9 kcal/mol nih.gov
MTHFD2Compound 2254 nM-10.1 kcal/mol nih.gov
MTHFD2Compound 347 nM-10.4 kcal/mol nih.gov
IRAK4Compound 1627 nMNot Reported nih.gov
IRAK4Compound 3193 nMNot Reported nih.gov

Identification and Validation of Unexplored Mechanistic Pathways and Novel Biological Targets for the Chemical Compound

While DHFR is the classical target for diaminopyrimidines, contemporary research is actively identifying and validating novel biological targets, thereby expanding the therapeutic potential of the 2,6-diamino-5-ethylpyrimidin-4(3H)-one scaffold. rcsb.orgnih.gov The antifolate mechanism involves the inhibition of DHFR, which is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. cancernetwork.com This inhibition leads to the depletion of precursors necessary for DNA synthesis, thereby halting cell proliferation. cancernetwork.com Derivatives of the closely related 2,6-diamino-5-substituted-pyrimidin-4(3H)-one have been synthesized and evaluated as inhibitors of DHFR from various pathogenic organisms, demonstrating the scaffold's established role as an antifolate. researchgate.net

Compound DerivativeTarget OrganismTarget EnzymeInhibitory Activity (IC₅₀)Reference
2,6-diamino-5-[(2-(1-naphthylamino))ethyl]pyrimidin-4(3H)-oneToxoplasma gondiiDHFR9.1 µM researchgate.net
2,6-diamino-5-[(2-(1-naphthylamino))ethyl]pyrimidin-4(3H)-oneEscherichia coliDHFR150 µM researchgate.net

Beyond this established mechanism, research has uncovered novel targets that are not part of the folate pathway. As mentioned, kinases such as IRAK4 have emerged as a significant target for 2,6-diaminopyrimidin-4-one derivatives in the context of inflammatory diseases. nih.gov Furthermore, other kinases like Focal Adhesion Kinase (FAK), a protein overexpressed in many tumors and involved in cell adhesion, proliferation, and migration, have been successfully targeted by 2,4-diaminopyrimidine derivatives. nih.gov These efforts show that the scaffold is versatile enough to be adapted to different kinase active sites. The identification of GLO-1 as a target through photoaffinity labeling further underscores the potential to discover entirely new mechanisms of action for this compound class. researchgate.net This expansion into new target spaces, from metabolic enzymes to signaling kinases, represents a critical direction for future research into the therapeutic applications of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diamino-5-ethylpyrimidin-4(3H)-one, and what key parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using ethyl-substituted precursors. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like acetic acid or palladium complexes. For example, cyclization of 5-ethyl-2-thiouracil derivatives with ammonia under reflux conditions has been reported to yield the target compound. Reaction optimization should prioritize pH adjustments (neutral to mildly acidic) and inert atmospheres to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the NH₂ protons (δ 5.8–6.2 ppm) and the ethyl group’s methyl triplet (δ 1.2–1.4 ppm). The carbonyl (C=O) carbon appears at ~165–170 ppm .
  • X-ray Crystallography : Essential for confirming the planar pyrimidinone ring and ethyl substitution geometry. CCDC datasets (e.g., 1893720/1893721) provide reference metrics for bond angles and hydrogen bonding .
  • Mass Spectrometry : Prioritize the molecular ion peak (m/z ~168) and fragmentation patterns to confirm the ethyl group’s stability under ionization .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities. Compare retention times against reference standards (e.g., EP-grade impurities in related pyrimidinones). UV detection at 254 nm is optimal due to the compound’s conjugated π-system . Quantify purity via integration of peaks with ≥95% threshold.

Advanced Research Questions

Q. How can contradictory results in spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To resolve:

  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
  • Validate with computational chemistry (DFT calculations) to model solution-phase conformers.
  • Cross-reference with X-ray data to confirm dominant tautomers in crystalline form .

Q. What methodological approaches are recommended for optimizing reaction conditions in its synthesis?

  • Methodological Answer : Employ a Design of Experiments (DoE) framework:

  • Variables : Solvent polarity, temperature, catalyst loading.
  • Response Surface Methodology : Use central composite design to model yield vs. parameters.
  • Example : A 2018 study achieved 82% yield using DMF at 100°C with 5 mol% Pd(OAc)₂, validated by triplicate runs .

Q. How does the ethyl substituent at position 5 influence the compound’s physicochemical properties compared to other analogs?

  • Methodological Answer : The ethyl group enhances lipophilicity (logP ~0.8 vs. ~0.2 for methyl analogs) and steric hindrance, affecting:

  • Solubility : Reduced aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL for unsubstituted analogs) requires co-solvents like DMSO.
  • Reactivity : Slower nucleophilic substitution at position 4 due to steric shielding.
  • Bioactivity : Increased membrane permeability in cellular assays, as observed in cytotoxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.